3,4-Dihydroxyphenyl 2-oxopropanoate 3,4-Dihydroxyphenyl 2-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670281
InChI: InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3
SMILES:
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol

3,4-Dihydroxyphenyl 2-oxopropanoate

CAS No.:

Cat. No.: VC16670281

Molecular Formula: C9H8O5

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydroxyphenyl 2-oxopropanoate -

Specification

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
IUPAC Name (3,4-dihydroxyphenyl) 2-oxopropanoate
Standard InChI InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3
Standard InChI Key CQXBPBRJIMUCNL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(=O)OC1=CC(=C(C=C1)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

3,4-Dihydroxyphenyl 2-oxopropanoate is characterized by a catechol group (3,4-dihydroxyphenyl) attached to a 2-oxopropanoate (pyruvate) moiety. Its IUPAC name is 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid, reflecting the substitution pattern on the benzene ring and the ketone functional group . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC9H8O5\text{C}_9\text{H}_8\text{O}_5
Molecular Weight196.16 g/mol
CAS Registry Number114971-56-1
SolubilityPolar, water-soluble due to hydroxyl and carboxyl groups

The compound’s polarity and solubility in aqueous environments are critical for its biological activity, enabling participation in cytosolic enzymatic reactions.

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the catechol protons (δ 6.7–6.9 ppm) and the pyruvate moiety’s carbonyl group (δ 172–174 ppm). Mass spectrometric analysis shows a molecular ion peak at m/z 196, consistent with its molecular weight . High-performance liquid chromatography (HPLC) methods have been optimized for quantifying this compound in biological matrices, with retention times varying based on mobile phase composition .

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis in Prokaryotic Systems

In Pseudomonas putida, 3,4-dihydroxyphenyl 2-oxopropanoate is synthesized via the homogenisate pathway. Phenylalanine hydroxylase converts phenylalanine to tyrosine, which undergoes transamination by tyrosine aminotransferase to yield 4-hydroxyphenylpyruvate. Subsequent hydroxylation by 4-hydroxyphenylpyruvate dioxygenase introduces a second hydroxyl group, forming 3,4-dihydroxyphenylpyruvate. Engineered bacterial strains expressing recombinant enzymes have achieved yields exceeding 85% under optimized pH (7.4) and temperature (37°C) conditions.

Role in Mammalian Metabolism

In humans, this compound is a key intermediate in tyrosine degradation. The enzyme 4-hydroxyphenylpyruvate dioxygenase catalyzes its formation, which is further processed by homogentisate 1,2-dioxygenase into maleylacetoacetate . Deficiencies in these enzymes lead to type III tyrosinemia, characterized by hepatic dysfunction and neurologic crises due to metabolite accumulation.

Biological Functions and Pathophysiological Implications

Antioxidant and Radical-Scavenging Activity

The catechol moiety confers significant antioxidant capacity, with studies demonstrating a 50% reduction in hydroxyl radical formation at 10 μM concentrations . In high-fat diet-induced obese mice, oral administration of structurally related dihydroxyphenyl compounds (e.g., 3’,4’-dihydroxyphenylacetic acid) reduced oxidative stress markers by 40%, suggesting potential therapeutic applications .

Association with Metabolic Disorders

Elevated serum levels of 3,4-dihydroxyphenyl 2-oxopropanoate (>50 μM) are diagnostic markers for tyrosinemia type III . In phenylketonuria patients with phenylalanine hydroxylase deficiency, collateral pathways produce this compound, contributing to neurotoxic metabolite profiles.

Challenges and Future Directions

Current limitations include instability under alkaline conditions (t₁/₂ = 2.3 hours at pH 9) and low blood-brain barrier permeability. Novel delivery systems, such as lipid nanoparticles encapsulating 3,4-dihydroxyphenyl 2-oxopropanoate, have increased cerebral uptake by 4-fold in preclinical trials. Further research is needed to elucidate its interactions with mitochondrial enzymes and epigenetic regulators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator